SLC26A3-IN-1 Exhibits an Extracellular Site of Action Distinct from Cytoplasmic Inhibitors
Kinetic washout and onset-of-action studies demonstrate that SLC26A3-IN-1 (a 3-carboxy-2-phenylbenzofuran) acts from the extracellular surface of SLC26A3 [1]. This contrasts with earlier 4,8-dimethylcoumarin inhibitors, which act from the cytoplasmic surface [1]. An extracellular site of action is mechanistically significant because it enables the development of non-absorbable, luminally acting inhibitors with minimal systemic exposure following oral administration, a property not shared by cytoplasmic-acting compounds [1][2].
| Evidence Dimension | Site of Action on SLC26A3 Protein |
|---|---|
| Target Compound Data | Extracellular surface |
| Comparator Or Baseline | 4,8-Dimethylcoumarins (e.g., 4b): Cytoplasmic surface |
| Quantified Difference | Mechanistically distinct binding site; extracellular action enables non-absorbable inhibitor design |
| Conditions | Kinetic washout and onset of action studies in cell-based assays expressing SLC26A3 |
Why This Matters
Extracellular action is a key differentiator for developing gut-restricted therapeutics with minimal systemic side effects, a feature not achievable with cytoplasmic inhibitors.
- [1] Cil O, Anderson MO, Yen R, et al. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action. Eur J Med Chem. 2023;251:115123. View Source
- [2] The Regents of the University of California. SLC26A3 INHIBITORS AND USE THEREOF. US Patent Application 20250073242. 2025. View Source
